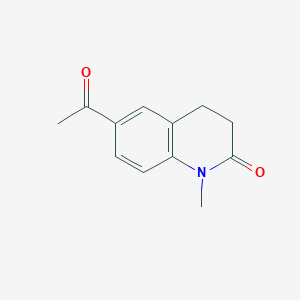

6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one can be achieved through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction typically occurs under reflux conditions, leading to the formation of the desired tetrahydroquinoline derivative.

Industrial Production Methods

Industrial production of this compound often involves bulk custom synthesis and procurement processes. Companies like ChemScene and Benchchem offer large-scale manufacturing and sourcing of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

Substitution: It can undergo substitution reactions, particularly at the acetyl and methyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroquinoline and quinoline derivatives, which can have different functional groups depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. A study synthesized a library of 8-substituted tetrahydroquinoline derivatives, including 6-acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one. These compounds were tested against various cancer cell lines, including HeLa (cervical cancer) and HT-29 (colorectal adenocarcinoma), demonstrating notable antiproliferative effects . The incorporation of the tetrahydroquinoline moiety is considered a promising strategy in developing novel chemotherapeutic agents .

Opioid Receptor Binding

The compound has also been studied for its interactions with opioid receptors. Modifications to the tetrahydroquinoline core have shown to enhance binding affinity and efficacy at mu-opioid receptors (MOR) and delta-opioid receptors (DOR). This suggests potential applications in pain management therapies . The effects of N-substitutions on the tetrahydroquinoline core were particularly significant in increasing DOR efficacy while maintaining high affinity for MOR .

Synthetic Methodologies

Synthesis of Novel Derivatives

this compound serves as an intermediate in the synthesis of various novel compounds. For instance, it has been utilized in one-pot synthesis methods to create new N-alkyl substituted derivatives with enhanced biological activities . These synthetic routes often yield high product purity and efficiency, highlighting the compound's versatility in organic synthesis.

Biological Studies

Antiproliferative Studies

In vitro studies have demonstrated that compounds derived from this compound can significantly inhibit the proliferation of cancer cells. A detailed investigation into the structure-activity relationship (SAR) revealed that specific modifications to this compound could lead to enhanced cytotoxic effects against various cancer cell lines .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Significant anticancer activity against HeLa and HT-29 cell lines; potential for drug development. |

| Opioid Receptor Binding | Enhanced binding affinity for mu and delta opioid receptors; implications for pain management therapies. |

| Synthetic Methodologies | Effective as an intermediate in synthesizing novel derivatives with improved biological activity. |

Case Study 1: Anticancer Activity

In a study assessing the antiproliferative effects of tetrahydroquinoline derivatives, this compound was included in a series of tests against several human cancer cell lines. The results indicated that certain modifications led to a marked increase in cytotoxicity compared to unmodified compounds .

Case Study 2: Opioid Receptor Interaction

Another research project focused on evaluating the binding affinities of various N-substituted analogues derived from this compound. The findings demonstrated that these analogues maintained high binding affinities at MOR while displaying varying degrees of efficacy at DOR . This dual-action profile suggests potential therapeutic applications in managing pain syndromes.

Wirkmechanismus

The mechanism of action of 6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Acetyl-1,1,2,4,4,7-hexamethyltetralin:

6-Methyl-1,2,3,4-tetrahydroquinoline: This compound is structurally similar but lacks the acetyl group present in 6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one.

Uniqueness

This compound is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical and biological properties

Biologische Aktivität

6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one (commonly referred to as AMTQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. With the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol, AMTQ has been the subject of various studies exploring its potential therapeutic applications.

The biological activity of AMTQ is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that AMTQ may modulate the activity of certain enzymes and receptors, influencing cellular processes such as signal transduction and gene expression. Although the precise molecular targets remain under investigation, preliminary studies suggest its involvement in pathways relevant to cancer and microbial infections .

Antimicrobial Properties

AMTQ has demonstrated notable antimicrobial activity against various pathogens. In particular, it has shown effectiveness against certain strains of bacteria and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes or inhibition of critical metabolic pathways .

Anticancer Activity

Studies have indicated that AMTQ possesses anticancer properties, particularly in inhibiting the proliferation of cancer cells. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, suggesting potential as a chemotherapeutic agent . The structure-activity relationship (SAR) studies highlight that modifications to the tetrahydroquinoline framework can enhance its cytotoxicity against specific cancer types .

Case Studies

A notable case study involved the evaluation of AMTQ's efficacy in animal models. In one study, hamsters infected with Endamoeba criceti were treated with AMTQ derivatives, leading to significant reductions in infection rates. The effective dose (ED50) for some derivatives was found to be below 10 mg/kg/day over three consecutive days, demonstrating strong potential for treating intestinal amebiasis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of AMTQ, a comparison with structurally similar compounds is essential. Below is a table summarizing key differences and similarities:

| Compound Name | Structure | Biological Activity | Notable Features |

|---|---|---|---|

| AMTQ | AMTQ Structure | Antimicrobial, Anticancer | Acetyl and methyl substitutions enhance activity |

| 6-Methyl-1,2,3,4-tetrahydroquinoline | 6-Methyl Structure | Limited antimicrobial activity | Lacks acetyl group |

| 6-Acetyl-1-(halogenated)-tetrahydroquinoline | Halogenated Structure | Antimicrobial | Halogen substitutions increase potency |

Eigenschaften

IUPAC Name |

6-acetyl-1-methyl-3,4-dihydroquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8(14)9-3-5-11-10(7-9)4-6-12(15)13(11)2/h3,5,7H,4,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUZEZZKMXBBCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N(C(=O)CC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.